molecular formula C20H22N4O2S B5908103 (2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-N-ethylhydrazinecarbothioamide

(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-N-ethylhydrazinecarbothioamide

Cat. No.: B5908103
M. Wt: 382.5 g/mol
InChI Key: QRDXMFFTILVRMY-YDZHTSKRSA-N
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Description

(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-N-ethylhydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanobenzyl group, an ethoxybenzylidene moiety, and an ethylhydrazinecarbothioamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-N-ethylhydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the cyanobenzyl intermediate: This step involves the reaction of benzyl chloride with sodium cyanide to form benzyl cyanide.

    Ethoxybenzylidene formation: The ethoxybenzylidene moiety is synthesized by reacting ethoxybenzaldehyde with an appropriate reagent.

    Hydrazinecarbothioamide synthesis: This involves the reaction of ethylhydrazine with carbon disulfide to form ethylhydrazinecarbothioamide.

    Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • 2-Fluorodeschloroketamine

Uniqueness

(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-N-ethylhydrazinecarbothioamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-[(E)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-22-20(27)24-23-13-15-9-10-18(19(11-15)25-4-2)26-14-17-8-6-5-7-16(17)12-21/h5-11,13H,3-4,14H2,1-2H3,(H2,22,24,27)/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDXMFFTILVRMY-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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